6-Methoxy-2,3-diphenylquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H16N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-methoxy-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C21H16N2O/c1-24-17-12-13-18-19(14-17)23-21(16-10-6-3-7-11-16)20(22-18)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
OFVLZRYQMJNGNT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Condensation Approaches for Quinoxaline (B1680401) Core Formation
The most classical and straightforward method for synthesizing the quinoxaline framework is the direct condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
Influence of Reaction Conditions (e.g., solvent, temperature, stoichiometry)
The efficiency of the condensation reaction is highly dependent on the chosen reaction conditions. The selection of an appropriate solvent is crucial for dissolving the reactants and facilitating the reaction. Polar protic solvents like ethanol (B145695) and acetic acid are commonly employed, often under reflux conditions to drive the reaction to completion. Temperature plays a significant role; higher temperatures generally lead to faster reaction rates, though they may also promote the formation of side products. The stoichiometry of the reactants is typically a 1:1 molar ratio of the diamine and the diketone to ensure complete conversion and minimize waste.
Table 1: Effect of Solvent on the Synthesis of 2,3-diphenylquinoxaline (B159395) Derivatives
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | Reflux | 30 min | High | pharmacyinfoline.com |
| Acetic Acid | 50 | 4-8 h | Good | nih.gov |
| Toluene | Room Temp | 2 h | 92 | nih.gov |
| Water/Ethanol | Room Temp | - | High | nih.gov |
One-Pot and Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. ajrconline.orgudayton.edu In the context of quinoxaline synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles compared to conventional heating methods. udayton.edue-journals.in This technique is particularly effective for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, often performed under solvent-free conditions or in minimal solvent. e-journals.in
Green Chemistry Principles in Quinoxaline Synthesis (e.g., ultrasonic irradiation, mechanochemical synthesis)
In line with the principles of green chemistry, environmentally benign methods for quinoxaline synthesis are being actively explored. Ultrasonic irradiation has been shown to be an effective energy source for promoting the condensation of o-phenylenediamines with 1,2-diketones. nih.govksu.edu.saijiset.com The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the reaction, often at room temperature and without the need for a catalyst. nih.govksu.edu.sa This method offers advantages such as shorter reaction times, high yields, and operational simplicity. nih.govksu.edu.sa
Mechanochemical synthesis, which involves reactions in the solid state induced by grinding, represents another green approach. A simple grinding method at room temperature under solvent-free conditions has been successfully employed for the one-pot synthesis of quinoxaline-2,3-dione derivatives from substituted o-phenylenediamine (B120857) and oxalic acid, showcasing excellent atom economy. mdpi.com
Catalytic Systems for Enhanced Synthetic Efficiency
To improve the rate and selectivity of quinoxaline formation, various catalytic systems have been investigated.
Lewis Acid Catalysis (e.g., Lanthanum Chloride)
Lewis acids are effective catalysts for the condensation reaction by activating the carbonyl group of the 1,2-diketone, making it more susceptible to nucleophilic attack by the 1,2-diamine. While a variety of Lewis acids have been explored for quinoxaline synthesis, lanthanide reagents such as Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been noted for their low cost, water miscibility, and high reactivity, aligning with green chemistry principles. Although specific studies detailing the use of Lanthanum Chloride for the synthesis of 6-Methoxy-2,3-diphenylquinoxaline are not extensively documented, its general application as a Lewis acid catalyst in organic synthesis suggests its potential to promote this transformation efficiently.
Ammonium Salt Catalysis (e.g., Ammonium Chloride)
Ammonium chloride (NH4Cl) has emerged as a cost-effective, readily available, and environmentally benign catalyst for quinoxaline synthesis. scielo.brthepharmajournal.com This acid- and metal-free catalyst system operates efficiently under mild conditions, often at ambient temperature. scielo.br The proposed mechanism suggests that ammonium chloride activates the carbonyl groups of the 1,2-dicarbonyl compound through hydrogen bonding, thereby facilitating the nucleophilic attack by the 1,2-diamine. scielo.br The use of methanol (B129727) as a solvent has been found to be particularly effective, leading to excellent yields in shorter reaction times compared to other solvents. scielo.brresearchgate.net For instance, the reaction of benzil (B1666583) with benzene-1,2-diamine using 50 mol% of NH4Cl in methanol maximized the yield of 2,3-diphenylquinoxaline. researchgate.net This methodology represents a simple, non-toxic, and attractive strategy for the preparation of a wide array of quinoxaline derivatives. scielo.br
Table 1: Effect of Solvents on NH4Cl-Catalyzed Synthesis of 2,3-diphenylquinoxaline
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| MeOH | 10 | 98 |
| EtOH | 15 | 95 |
| H2O | 30 | 80 |
| CH2Cl2 | 25 | 90 |
| CH3CN | 20 | 92 |
Organic Catalysts (e.g., Phenol)
Phenol (B47542) has been identified as a novel, efficient, and inexpensive organic catalyst for the synthesis of quinoxaline derivatives at room temperature. sapub.org This method provides a green and highly efficient procedure for the condensation of aryl 1,2-diamines with α-diketones. sapub.orgresearchgate.net Typically, a catalytic amount of phenol (e.g., 20 mol%) is used in a solvent mixture like ethanol/water. sapub.org This approach is lauded for its high to excellent yields and short reaction times, making it a valuable method for producing biologically interesting quinoxaline compounds. sapub.orgresearchgate.net
Solid Acid Catalysts (e.g., Ceria-based)
Ceria (CeO2) and modified ceria-based materials have proven to be effective and reusable heterogeneous catalysts for the synthesis of 2,3-diphenylquinoxaline. stmjournals.in These solid acid catalysts offer advantages such as milder reaction conditions, short reaction times, and straightforward work-up procedures. stmjournals.in The catalyst can be easily separated from the reaction mixture by simple filtration and can be recycled and reused multiple times without a significant loss in its catalytic activity. stmjournals.in The catalytic activity of ceria is attributed to its redox properties and the presence of both Lewis and Brønsted acid sites on its surface. researchgate.net Ceria-based catalysts, sometimes modified with zirconia, facilitate the condensation of benzil and o-phenylenediamine efficiently at room temperature. stmjournals.in
Transition Metal Complex Catalysis (e.g., Iridium Complexes)
Iridium complexes have been developed as efficient catalysts for the synthesis of N-heterocyclic compounds, including quinoxalines, in environmentally friendly solvents like water. rsc.orgresearchgate.net These catalytic systems can facilitate the synthesis from a wide range of substrates, including diamines and diols, often in the presence of air. rsc.orgresearchgate.net A notable advantage of some iridium-based methodologies is the ability to synthesize quinoxalines and other related heterocycles without the need for an external base. rsc.org The mechanism is often proposed to involve metal-ligand cooperation. rsc.org Furthermore, iridium complexes with quinoxaline-based ligands have been synthesized and studied for their photophysical properties, demonstrating the versatile role of iridium in this area of chemistry. sioc-journal.cnnih.govnycu.edu.tw
Micelle-Mediated Synthesis in Aqueous Media
The use of surfactants to form micelles in aqueous media provides a green and efficient approach to quinoxaline synthesis. researchgate.netresearchgate.netrsc.org Micelles act as microreactors, enhancing the solubility of organic reactants in water and catalyzing the reaction. researchgate.net Various types of surfactants, including non-ionic, anionic, and cationic, have been explored, with non-ionic surfactants like Tween 40 often showing the highest efficacy. researchgate.net This method avoids the use of hazardous organic solvents and often proceeds at room temperature with high yields. researchgate.netbioinfopublication.org For instance, p-dodecylbenzenesulfonic acid has been used as a surfactant-type Brønsted acid catalyst in water for this purpose. researchgate.net The reaction is believed to be accelerated within the micellar core, where the reactants are concentrated. rsc.org
Derivatization Strategies for this compound and Analogues
Further functionalization of the this compound core is crucial for tuning its properties and for the synthesis of more complex molecular architectures.
Electrophilic Substitution Reactions on Aromatic Rings
The quinoxaline ring system and the attached phenyl groups can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. For example, chlorosulfonic acid has been used to introduce a sulfonyl chloride group onto the 2,3-diphenylquinoxaline core, which can then be converted to sulfonamides. ijidd.com Similarly, nitration of diphenylquinoxaline derivatives has been achieved, and the resulting nitro compounds can be subsequently reduced to amines. researchgate.net These amino derivatives serve as versatile intermediates for further reactions, such as the synthesis of fused heterocyclic systems like pyridoquinoxalines. researchgate.net The methoxy (B1213986) group on the quinoxaline ring is an activating group and will direct incoming electrophiles to the ortho and para positions, influencing the regioselectivity of these substitution reactions.
Nucleophilic Substitution Reactions (e.g., of halogen atoms, amination)
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing diverse functional groups onto the quinoxaline core, particularly at the 6-position. The reaction typically involves the displacement of a halogen atom, such as fluorine or chlorine, by a nucleophile. The efficiency of this substitution is often enhanced by the presence of electron-withdrawing groups on the quinoxaline ring and can be accelerated using microwave irradiation.
For instance, 6-fluoroquinoxaline (B159336) derivatives can react with various amines to produce 6-aminoquinoxalines. The reaction yields are influenced by the nature of the nucleophile and any substituents on the quinoxaline structure. nih.govresearchgate.net Nitrogen-containing aromatic heterocycles, when used as nucleophiles, tend to produce excellent yields, often ranging from 88% to 97%. nih.gov In contrast, when aliphatic amines are used, both nucleophilicity and steric hindrance affect the reaction outcomes. Secondary amines generally provide moderate to good yields, whereas primary amines may react less readily. researchgate.net
The synthesis of 6-(1-pyrrolidinyl)-quinoxaline exemplifies this transformation. The reaction is conducted by heating 6-fluoro-quinoxaline with pyrrolidine (B122466) and potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) in a sealed vessel under microwave irradiation at 200°C for 30 minutes. nih.gov
Table 1: Examples of Nucleophilic Substitution of 6-Fluoroquinoxalines with Various Amines
| Entry | R1 Substituent | Nucleophile (NR2R3) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 93 |
| 2 | H | Piperidine | 6-(1-Piperidinyl)-quinoxaline | 85 |
| 3 | H | Imidazole | 6-(1H-Imidazol-1-yl)quinoxaline | 92 |
| 4 | H | Pyrazole | 6-(1H-Pyrazol-1-yl)quinoxaline | 88 |
| 5 | Methyl | Pyrrolidine | 2,3-Dimethyl-6-(1-pyrrolidinyl)quinoxaline | 88 |
| 6 | Methyl | Piperidine | 2,3-Dimethyl-6-(1-piperidinyl)quinoxaline | 50 |
| 7 | 2-Furyl | Pyrrolidine | 2,3-Di(furan-2-yl)-6-(1-pyrrolidinyl)quinoxaline | 93 |
| 8 | 2-Furyl | Piperidine | 2,3-Di(furan-2-yl)-6-(1-piperidinyl)quinoxaline | 90 |
This table is generated based on data from a study on substituted 6-fluoroquinoxalines. researchgate.net
Reduction Reactions for Electronic Property Modulation
The electronic properties of the quinoxaline scaffold can be significantly altered through reduction reactions. A common strategy involves the reduction of a nitro group, which is strongly electron-withdrawing, to an amino group, which is electron-donating. This transformation modulates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its optoelectronic characteristics. nih.gov
For example, the catalytic hydrogenation of a nitro-substituted 2,3-diphenylquinoxaline leads to the formation of the corresponding amino-2,3-diphenylquinoxaline. researchgate.net This conversion from an electron-withdrawing to an electron-donating substituent can be leveraged to fine-tune the material's properties for applications in organic electronics, where quinoxalines are valued as n-type building blocks. nih.govresearchgate.net
Functionalization through Wittig Reaction for π-Conjugated Systems
The Wittig reaction is a powerful tool for extending the π-conjugated system of quinoxaline derivatives. This method allows for the formation of carbon-carbon double bonds, enabling the linkage of the quinoxaline core to other aromatic or vinyl groups. This is particularly useful for creating materials with enhanced electronic and photoluminescent properties suitable for organic light-emitting diodes (OLEDs). symbiosisonlinepublishing.com
A typical synthetic route starts with a methyl-substituted diphenylquinoxaline, such as 6-methyl-2,3-diphenylquinoxaline. The synthesis proceeds in several steps:
Bromination : The methyl group is first converted to a bromomethyl group using a brominating agent like N-bromosuccinimide (NBS) via a free-radical mechanism.
Phosphonium (B103445) Salt Formation : The resulting bromomethyl derivative is then reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.
Wittig Reaction : The phosphonium salt is treated with a base to form an ylide, which then reacts with an aldehyde, such as terephthaldehyde, to yield the final π-conjugated product, a vinyl benzaldehyde-capped quinoxaline derivative. symbiosisonlinepublishing.com
This functionalization effectively combines the electron-accepting nature of the quinoxaline core with the emissive properties of the extended conjugated system, resulting in materials that can exhibit green or bluish-green light emission. symbiosisonlinepublishing.com
Transformations of Carboxylic Acid Derivatives (e.g., esterification, hydrazide formation)
The carboxylic acid group at the 6-position of the 2,3-diphenylquinoxaline scaffold serves as a versatile handle for further functionalization. Standard transformations such as esterification and hydrazide formation can be readily performed. nih.gov
The synthesis often begins with the creation of 2,3-diphenylquinoxaline-6-carboxylic acid, which is prepared by reacting 3,4-diaminobenzoic acid with benzil in a solvent like acetic acid. nih.govuni-konstanz.de From this key intermediate, further derivatives can be synthesized:
Esterification : The carboxylic acid can be converted to its corresponding ester, for example, ethyl 2,3-diphenylquinoxaline-6-carboxylate. This is typically achieved by refluxing the carboxylic acid in dry ethanol with a catalytic amount of sulfuric acid. nih.gov
Hydrazide Formation : The resulting ester can then be transformed into 2,3-diphenylquinoxaline-6-carbohydrazide by reacting it with hydrazine (B178648) hydrate. This carbohydrazide (B1668358) can subsequently serve as a building block for synthesizing a wide range of other derivatives, such as Schiff bases, by reacting it with various aldehydes. nih.gov
Formation of Sulfonamide Derivatives
Sulfonamide derivatives of 2,3-diphenylquinoxaline can be prepared, introducing a functional group of significant interest in medicinal chemistry. The synthesis is generally a two-step process starting from the 2,3-diphenylquinoxaline core. researchgate.netijidd.com
Chlorosulfonation : The first step involves the reaction of 2,3-diphenylquinoxaline with chlorosulfonic acid. This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO2Cl) onto the quinoxaline ring, typically at the 6-position, yielding 2,3-diphenylquinoxaline-6-sulfonyl chloride. ijidd.com
Amination : The highly reactive sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding sulfonamide. For example, refluxing the sulfonyl chloride with an ammonia solution produces 2,3-diphenylquinoxaline-6-sulfonamide. ijidd.com
This methodology allows for the synthesis of a diverse library of N-substituted sulfonamide derivatives by varying the amine used in the second step. researchgate.net
Strategies for Introducing N-Oxide Fragments and Their Transformations
The nitrogen atoms within the quinoxaline ring can be oxidized to form N-oxides, a transformation that modifies the electronic structure and reactivity of the molecule. The introduction of N-oxide fragments is typically accomplished using a peroxy acid. researchgate.net
Specifically, 2,3-diphenylquinoxaline and its 6-substituted derivatives can be converted into the corresponding 2,3-diphenylquinoxaline 1,4-di-N-oxides by treatment with m-chloroperbenzoic acid (m-CPBA). The reaction is generally carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM). This oxidation provides a direct method for accessing the 1,4-di-N-oxide derivatives of the parent quinoxaline scaffold. researchgate.net
Mechanistic Investigations of Quinoxaline Formation and Chemical Transformations
Elucidation of Reaction Pathways in Condensation Reactions
The most common and effective method for synthesizing quinoxaline (B1680401) analogues is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.net In the case of 6-Methoxy-2,3-diphenylquinoxaline, this involves the reaction of 4-methoxy-1,2-phenylenediamine with benzil (B1666583).
The reaction is typically acid-catalyzed and proceeds through a series of bond-forming and breaking steps. researchgate.net The catalyst plays a crucial role in activating the carbonyl groups of the dicarbonyl compound, facilitating the nucleophilic attack by the diamine. researchgate.net This is followed by dehydration and cyclization to yield the final quinoxaline product. researchgate.net Various catalysts, including polymer-supported sulphanilic acid and silica-supported polyphosphoric acid, have been shown to be effective, with the choice of catalyst and reaction conditions significantly impacting the product yield. researchgate.net
A proposed mechanism for the formation of 2,3-diphenylquinoxaline (B159395), which serves as a model for this compound, involves the initial attack of one amino group of the o-phenylenediamine on a carbonyl group of benzil. This is followed by a series of intermediates, ultimately leading to the cyclized and aromatized quinoxaline ring. psu.edu
Table 1: Catalysts and Conditions for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Polymer Supported Sulphanilic Acid | Ethanol (B145695) | Room Temp/Reflux | Excellent | researchgate.net |
| SiO2@PPA | - | Room Temp | - | researchgate.net |
| Nitrilotris(methylenephosphonic acid) | - | - | 80-97 | nih.gov |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Tap Water | Room Temp | Excellent | chim.it |
| MnFe2O4 nano-material | - | Room Temp | Good | chim.it |
| HClO4·SiO2 | - | - | Excellent | chim.it |
Role of Transient Intermediates in Quinoxaline Synthesis
The condensation reaction leading to quinoxalines proceeds through several transient intermediates. psu.edu Spectroscopic studies, particularly using 13C NMR with labeled substrates, have been instrumental in identifying these short-lived species. psu.edu In the reaction of benzil with 1,2-phenylenediamine, a cluster of signals corresponding to transient intermediates has been observed. psu.edu These intermediates are believed to form rapidly and exist in equilibrium, with the final irreversible step being the dehydration to the stable quinoxaline ring. psu.edu
One-pot, three-component reactions have also been developed for the synthesis of quinoxaline derivatives. beilstein-journals.orgd-nb.info These methods often involve the in-situ generation of reactive intermediates, such as furo[3,4-b]quinoxaline, which are then trapped by a dienophile in a Diels-Alder reaction to form the final product. beilstein-journals.orgd-nb.info This approach allows for the rapid construction of complex heterocyclic systems. beilstein-journals.orgd-nb.info
Analysis of Radical Pathways and Single-Electron Transfer Processes
While the condensation reaction is the most common route to quinoxalines, radical pathways have also been explored. Intramolecular radical reactions of azido-o-iodoanilides have been shown to produce quinoxalin-2(1H)-ones, proceeding through the formation of an iminyl radical. tandfonline.com
Single-electron transfer (SET) processes can also play a role in quinoxaline synthesis and functionalization. nih.gov For instance, visible-light-mediated synthesis of quinoxalines from o-phenylenediamine and benzoylacetonitrile (B15868) is believed to proceed via a SET and oxidative coupling strategy. nih.gov In some cases, a stable radical anion of a quinoxalin-2(1H)-one can be generated, which then participates in subsequent reactions, such as the activation of molecular oxygen. chemrxiv.org The azide (B81097) radical (N3•) is a known one-electron oxidant that can react with quinoxaline derivatives, leading to the formation of radical cations. mdpi.com The application of quinoxaline derivatives is often linked to these one-electron redox processes. mdpi.com
Mechanistic Insights into Oxidative Transformations of the Quinoxaline Core
The quinoxaline core can undergo various oxidative transformations. The oxidation of quinoxaline can occur at either the benzene (B151609) ring or the pyrazine (B50134) nitrogens, depending on the oxidant used. researchgate.net For example, oxidation of quinoxalin-2(1H)-one can lead to the formation of quinoxaline-2,3-dione. chemrxiv.org This process can be initiated by a single electron transfer (SET) reagent, which generates a radical anion that activates molecular oxygen. chemrxiv.org
Copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones has also been reported. tandfonline.com The proposed mechanism involves the coordination of Cu(II) to the imine of the quinoxalinone, followed by nucleophilic attack of an amine and subsequent β-hydrogen elimination. tandfonline.com Similarly, silver-catalyzed decarboxylative acylation of quinoxalin-2(1H)-ones proceeds through the formation of an acyl radical via a SET process. tandfonline.com Quinoxaline 1,4-dioxides are a class of oxidized quinoxalines that exhibit significant biological activity and can be synthesized through the heterocyclization of benzofuroxans. mdpi.com
Exploration of Aromatic Ring Rearrangements (e.g., 1,2-Aryl Migration)
A fascinating transformation in quinoxaline chemistry involves a 1,2-aryl migration. nih.govresearchgate.net A visible-light-mediated synthesis of 2,3-diaryl-substituted quinoxalines was found to proceed through an oxidative 1,2-aryl migration. nih.govresearchgate.net This rearrangement allows for the synthesis of quinoxaline derivatives that would be difficult to access through traditional condensation methods. The mechanism of this rearrangement has been investigated through experimental and computational studies. nih.govresearchgate.net Such rearrangements are part of a broader class of skeletal editing reactions that allow for the remodeling of molecular frameworks.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), are used to determine various electronic and structural properties. researchgate.netscholarsresearchlibrary.comresearchgate.net
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net This process calculates key structural parameters like bond lengths and angles. For the broader class of quinoxaline derivatives, these calculations have been performed to establish the foundational structure from which other properties are derived. researchgate.netmalariaworld.org The electronic structure of the optimized geometry provides a basis for understanding the molecule's reactivity and spectroscopic behavior.
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.netmalariaworld.org Theoretical predictions of UV-Vis, FT-IR, and NMR spectra are performed to understand the electronic transitions and vibrational modes of the molecule. researchgate.net For 6-Methoxy-2,3-diphenylquinoxaline, experimental ¹H NMR data has been reported, identifying the chemical shifts corresponding to its specific protons. acs.org Additionally, the ¹³C-NMR spectrum for the compound has also been documented. rsc.org The correlation between calculated and experimental spectra for related compounds confirms the accuracy of the computational models. researchgate.netmalariaworld.org
| Chemical Shift (δ) in ppm | Multiplicity | Number of Hydrogens | Assignment |
|---|---|---|---|
| 3.95 | s (singlet) | 3H | Methoxy (B1213986) group (-OCH3) |
| 7.28–7.35 | m (multiplet) | 6H | Phenyl group protons |
| 7.40 | dd (doublet of doublets) | 1H | Quinoxaline ring proton |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. scholarsresearchlibrary.com The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) indicates the ability to accept an electron. scholarsresearchlibrary.com The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For quinoxaline derivatives, these parameters are calculated to predict their potential in applications like organic electronics or as corrosion inhibitors. scholarsresearchlibrary.comd-nb.info While specific values for the 6-methoxy derivative are not detailed in the provided results, data for the parent 2,3-diphenylquinoxaline (B159395) (DPQ) highlight the typical energy levels for this structural class. scholarsresearchlibrary.com
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.1049 | Highest Occupied Molecular Orbital Energy |
| ELUMO | -1.6873 | Lowest Unoccupied Molecular Orbital Energy |
| Energy Gap (ΔE) | 4.4176 | Difference between LUMO and HOMO energies |
The quinoxaline ring is known as a π-deficient system, making it an excellent electron-acceptor. vixra.org When combined with electron-donating groups, such as a methoxy group or phenyl rings, the molecule can exhibit significant intramolecular charge transfer (ICT). researchgate.netvixra.org This ICT character is crucial for properties like fluorescence and nonlinear optical activity. vixra.org The analysis of HOMO and LUMO distributions provides insight into this charge transfer, showing how electron density moves from the donor parts of the molecule to the acceptor core upon electronic excitation. researchgate.net
Molecular Docking Studies of Compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme or receptor.
Molecular docking studies on this compound have been performed to evaluate its potential as a therapeutic agent. These simulations predict the binding affinity, typically reported as binding energy (kcal/mol) or dissociation constant (KD), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site.
Specifically, this compound has been examined for its binding behavior with proteins relevant to SARS-CoV-2. acs.org Biolayer interferometry (BLI) binding assays confirmed that the compound interacts with both human angiotensin-converting enzyme 2 (ACE2) and the SARS-CoV-2 spike receptor-binding domain (RBD). acs.org Such studies are crucial for identifying potential lead compounds for drug development. For the broader class of 2,3-diphenylquinoxaline derivatives, docking has been used to explore inhibitory potential against various other targets, including α-glucosidase for diabetes and parasitic enzymes for leishmaniasis. nih.govresearchgate.net
| Target Protein | Organism/Virus | Binding Affinity (KD) | Method |
|---|---|---|---|
| Angiotensin-converting enzyme 2 (ACE2) | Human | 3.67 µM | Biolayer Interferometry (BLI) |
| Spike protein Receptor-Binding Domain (RBD) | SARS-CoV-2 | 15.48 µM | Biolayer Interferometry (BLI) |
Identification of Key Interacting Residues in Binding Pockets
Molecular docking simulations are instrumental in elucidating how quinoxaline derivatives fit into the active sites of biological targets. These simulations predict the binding conformation and identify the specific amino acid residues that are crucial for interaction.
For instance, in a study exploring α-glucosidase inhibitors, a series of diphenylquinoxaline-6-carbohydrazide hybrids were designed and docked into the enzyme's active site. nih.gov The 3D interaction pattern for the most potent derivative, compound 7e , revealed several key interactions:
The quinoxaline ring formed a hydrogen bond and a pi-pi stacking interaction with Trp481 . nih.gov
An additional pi-pi stacking interaction was observed with Phe525 . nih.gov
The phenyl ring engaged in aromatic hydrogen-bound interactions with Asp616 and Asp404 . nih.gov
Conversely, a derivative with three methoxy groups (7k ) was found to be inactive. Docking studies suggested that the additional groups altered the molecule's orientation within the binding pocket, preventing it from engaging in these critical interactions. nih.gov
In another study focusing on anticancer agents, derivatives of 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC ) and 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD ) were docked against the c-Met kinase protein (PDB ID: 3F66). researchgate.net The MDBD compound, in particular, showed a strong interaction with active site residues such as ARG1086 and MET1211 . researchgate.net
| Compound/Derivative | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Diphenylquinoxaline-6-carbohydrazide hybrid (7e) | α-glucosidase | Trp481 | Hydrogen Bond, Pi-Pi Stacking |
| Diphenylquinoxaline-6-carbohydrazide hybrid (7e) | α-glucosidase | Phe525 | Pi-Pi Stacking |
| Diphenylquinoxaline-6-carbohydrazide hybrid (7e) | α-glucosidase | Asp616, Asp404 | Aromatic Hydrogen Bond |
| MDBD | c-Met Kinase (3F66) | ARG1086, MET1211 | Ligand-Receptor Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent molecules.
While specific QSAR studies focusing solely on this compound are not extensively detailed, the methodology has been applied to the broader quinoxaline class for various applications. For example, QSAR studies have been performed on quinoxaline derivatives to predict their efficacy as corrosion inhibitors for copper in acidic environments. researchgate.net In these studies, molecular reactivity parameters obtained from Density Functional Theory (DFT) are correlated with experimentally determined inhibition efficiencies. researchgate.net Such models help in identifying the key molecular properties that govern the protective action of these compounds.
In the context of drug design, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to guide the design of quinoxaline derivatives as enzyme inhibitors. researchgate.net These models generate contour maps that indicate where steric, electrostatic, hydrophobic, and other properties should be modified on the lead compound to enhance biological potency. researchgate.net For instance, a primary virtual screening for tubulin inhibitors identified 2,3-diphenylquinoxaline as a promising lead scaffold for synthesis. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time, revealing conformational changes and the stability of interactions with surfaces or biological targets.
MD simulations have been effectively used to study the performance of quinoxaline derivatives as corrosion inhibitors. In a study of 6,7-Difluoro-2,3-diphenylquinoxaline , a compound structurally similar to this compound, MD simulations were run to understand its interaction with a mild steel (Fe(110)) surface. pcbiochemres.com The simulations, conducted at 298 K using a COMPASS III force field, showed that the molecule adsorbs in a nearly parallel orientation to the metal surface. pcbiochemres.comtandfonline.com This planar configuration is critical as it ensures maximum surface coverage, leading to high inhibition efficiency. pcbiochemres.com
The strength of this interaction was quantified by the adsorption energy. The simulation for 6,7-Difluoro-2,3-diphenylquinoxaline calculated a high adsorption energy of -157.10 kcal/mol, which confirms a strong, stable chemisorption process and effective surface protection. pcbiochemres.com The phenyl rings and the quinoxaline backbone were found to enhance the adsorption energy and binding strength. pcbiochemres.com These computational findings establish a foundation for developing advanced inhibitors for industrial applications. pcbiochemres.com
| Compound | Simulation Type | System | Key Finding | Adsorption Energy (kcal/mol) |
|---|---|---|---|---|
| Quinoxaline Derivatives | MD & Monte Carlo (MC) | Inhibitor on Fe(110) surface | Investigates adsorption configurations and interactions. | N/A |
| 6,7-Difluoro-2,3-diphenylquinoxaline | Molecular Dynamics (MD) | Inhibitor on Fe(110) surface | Adsorbs in a near-parallel orientation to the surface. | -157.10 |
Structure Activity Relationships Sar in Quinoxaline Derivatives
Impact of Substituent Nature on Molecular Properties and Reactivity
Electron-Donating and Electron-Withdrawing Group Effects
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quinoxaline (B1680401) ring system can significantly alter its electronic distribution, thereby influencing its behavior in chemical reactions and biological interactions.
Electron-Donating Groups (EDGs):
Groups such as methoxy (B1213986) (-OCH3) and methyl (-CH3) are typical electron-donating groups. The methoxy group in 6-Methoxy-2,3-diphenylquinoxaline is an EDG. EDGs increase the electron density on the quinoxaline ring system. This increased electron density can enhance the reactivity of the quinoxaline towards electrophilic attack. udayton.edu In the context of materials science, the incorporation of electron-donating OCH3 units can lead to an upshift in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of quinoxaline-based polymers. acs.org Research has shown that in certain series of quinoxaline derivatives, the presence of electron-donating groups can increase anticancer activity. mdpi.com For instance, in palladium-catalyzed direct arylation reactions, an electron-donating substituent on the phenyl ring was found to enhance reactivity. scispace.com
Electron-Withdrawing Groups (EWGs):
Conversely, electron-withdrawing groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -F, -Cl) decrease the electron density of the quinoxaline ring. This makes the ring more susceptible to nucleophilic attack. bohrium.com The introduction of EWGs is a key strategy for enhancing intermolecular interactions and improving properties like optical absorption and charge transport. beilstein-journals.org For example, the presence of fluorine atoms or cyano groups on the quinoxaline core can stabilize both HOMO and LUMO energy levels, a desirable feature in the development of materials for organic solar cells. acs.orgrsc.org In some studies on the biological activity of quinoxaline derivatives, the presence of electron-withdrawing substituents at positions 6 and/or 7 was found to be important for in vitro activity against Trypanosoma cruzi. bohrium.com However, in other contexts, such as certain anticancer applications, EWGs have been shown to decrease activity. mdpi.com
The following table summarizes the general effects of EDGs and EWGs on the properties of quinoxaline derivatives:
| Substituent Type | Examples | Effect on Electron Density | Impact on Reactivity | Influence on Energy Levels (HOMO/LUMO) |
| Electron-Donating | -OCH3, -CH3 | Increases | Enhances electrophilic attack | Upshifts |
| Electron-Withdrawing | -NO2, -CN, -F, -Cl | Decreases | Enhances nucleophilic attack | Stabilizes (down-shifts) |
Positional Influence of Substituents on Molecular Interactions and Potency
The position of a substituent on the quinoxaline scaffold is as crucial as its electronic nature in determining the molecule's properties and biological potency.
Substitutions at the Quinoxaline Core Positions (e.g., 6, 7)
Substituents at the 6- and 7-positions of the quinoxaline core directly modulate the electronic properties of the benzopyrazine ring system. The methoxy group in This compound is located at one of these key positions.
Studies have shown that substitutions at the 6-position can be crucial for biological activity. nih.gov For example, in a series of quinoxaline derivatives designed as potential influenza NS1A protein inhibitors, substitution at position 6 played a significant role in their potency. nih.gov Similarly, the antiproliferative activity of certain quinoxaline-2-carbonitrile-1,4-dioxides is strongly dependent on the substituents at the 6- and 7-positions. taylorandfrancis.com The introduction of electron-withdrawing groups like fluorine or cyano at the 6,7-positions of quinoxaline-based polymers has been shown to significantly impact their photovoltaic efficiency. acs.orgbeilstein-journals.org
The table below illustrates the effect of different substituents at the 6-position on the biological activity of some quinoxaline derivatives.
| Parent Compound | Substituent at Position 6 | Observed Effect on Activity | Reference |
| 2,3-bis(2-furyl)quinoxaline | Hydrogen | Lower activity | nih.gov |
| 2,3-bis(2-furyl)quinoxaline | Amide-linked phenyl groups | Increased potency | nih.gov |
| Quinoxalin-6-amine | Acetyl, Phenylurea | Active against cancer cell lines | nih.gov |
| Quinoxalin-6-amine | Tolylsulfonamide | Not suitable for growth inhibitory activity | nih.gov |
Substitutions on Phenyl Rings at Positions 2 and 3
Substitutions at these positions have been shown to have a significant impact on biological activity. nih.gov For instance, in the development of influenza NS1A protein inhibitors, compounds with bis-2-furyl substitutions at positions 2 and 3 were the most potent, while replacements with methoxyphenyl or other groups reduced the activity. nih.gov The electronic properties of substituents on these phenyl rings can also affect reactivity. An electron-donating group on the phenyl ring enhances reactivity in certain palladium-catalyzed reactions, whereas an electron-withdrawing group makes the functionalization more challenging. scispace.com
The following table provides examples of how substitutions on the phenyl rings at positions 2 and 3 affect the properties of quinoxaline derivatives.
| Substituent at Positions 2 and 3 | Observed Effect | Reference |
| bis-2-furyl | Most potent influenza NS1A protein inhibitors | nih.gov |
| methoxyphenyl, phenol (B47542) | Reduced activity compared to bis-2-furyl | nih.gov |
| Phenyl with electron-donating group | Enhanced reactivity in Pd-catalyzed arylation | scispace.com |
| Phenyl with electron-withdrawing group | More challenging C-H bond functionalization | scispace.com |
Stereochemical Considerations in Structure-Activity Relationships
While the primary focus of many SAR studies on quinoxaline derivatives has been on the nature and position of substituents, stereochemistry can also play a role, particularly in molecules with chiral centers or restricted rotation that leads to atropisomerism. For This compound itself, the molecule is achiral. However, the introduction of certain substituents on the phenyl rings or the quinoxaline core could potentially introduce chiral centers or axes.
The spatial arrangement of the phenyl rings at positions 2 and 3 relative to the quinoxaline plane can influence how the molecule fits into a binding pocket of a biological target. The free rotation around the single bonds connecting the phenyl rings to the quinoxaline core allows for conformational flexibility. However, bulky substituents on the phenyl rings or adjacent positions on the quinoxaline core could hinder this rotation, leading to specific preferred conformations or even stable atropisomers.
While specific detailed studies on the stereochemical aspects of This compound are not extensively reported in the provided context, it is a general principle in medicinal chemistry that the three-dimensional structure of a molecule is critical for its biological activity. Therefore, future investigations into the stereochemical properties of its derivatives could provide valuable insights for the design of more potent and selective compounds.
Mechanistic Insights into Molecular Interactions of Quinoxaline Derivatives
Molecular Target Engagement and Inhibition Mechanisms
Quinoxaline (B1680401) scaffolds are recognized for their ability to interact with a wide array of biological macromolecules, leading to the modulation of their functions. The engagement with these targets is often driven by a combination of hydrophobic, electronic, and steric interactions, leading to potent inhibitory effects.
Quinoxaline derivatives have demonstrated inhibitory activity against several key enzymes through diverse mechanisms.
Kinases: The quinoxaline core is a common feature in various kinase inhibitors. mdpi.com These compounds often act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting cellular signaling pathways. Molecular docking studies on derivatives of 2,3-diphenylquinoxaline (B159395) have explored their potential binding to the active site of kinases like c-Met, which is implicated in cancer cell growth. researchgate.net
α-Glucosidase: Certain derivatives of 2,3-diphenylquinoxaline have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. A study on a series of diphenylquinoxaline-6-carbohydrazide hybrids, which are structurally related to 6-Methoxy-2,3-diphenylquinoxaline, revealed significant inhibitory activity. d-nb.infonih.govresearchgate.net The most potent compound in this series demonstrated competitive inhibition, suggesting it binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govresearchgate.net
Tubulin: The protein tubulin, which polymerizes to form microtubules, is a key target for anticancer drugs. acs.org Derivatives of 2,3-diphenylquinoxaline have been identified as tubulin polymerization inhibitors that interact with the colchicine (B1669291) binding site. nih.gov By binding to β-tubulin, these compounds disrupt the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. acs.orgresearchgate.net
Peroxiredoxin-2: Currently, there is no specific information available in the reviewed literature detailing the direct inhibition of Peroxiredoxin-2 by this compound.
The inhibitory activities of some quinoxaline derivatives are summarized in the table below.
| Derivative Class | Target Enzyme | Inhibition Data (IC50) | Mechanism |
|---|---|---|---|
| Diphenylquinoxaline-6-carbohydrazide Hybrids | α-Glucosidase | 110.6 µM to >750 µM | Competitive Inhibition nih.govresearchgate.net |
| 2,3-Diphenylquinoxaline Derivatives | Tubulin Polymerization | 0.19 µM - 0.51 µM (for most potent derivative) | Inhibition of tubulin polymerization, disruption of microtubule network. researchgate.net |
| 4-(N-Cycloamino)quinazoline Derivatives | Tubulin Polymerization | 0.77 µM (for most potent compound) | Inhibition of tubulin assembly, inhibition of colchicine binding. acs.org |
The planar aromatic structure of the quinoxaline ring system suggests a potential for interaction with nucleic acids. Quinoxaline 1,4-di-N-oxide derivatives, in particular, are known to function as hypoxia-activated drugs. nih.gov Their mechanism often involves bioreduction, which can lead to the generation of radical species capable of causing DNA damage, including strand breaks. nih.govfrontiersin.org While the general quinoxaline scaffold has this potential, specific studies detailing DNA intercalation or strand breakage by this compound itself are not prominently featured in the available literature.
Receptor Binding and Modulation Profiles
The quinoxaline scaffold is a versatile platform for developing ligands that can bind to and modulate various receptors. For instance, different quinoxaline derivatives have been investigated as:
Adenosine Receptor Modulators researchgate.net
Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGluR4) google.com
These interactions can trigger or block specific cellular responses, highlighting the therapeutic potential of this class of compounds in neurological and other disorders. However, specific studies detailing the receptor binding profile of this compound are limited. The potential for such interactions is inferred from the broader activity of the quinoxaline chemical class.
Redox Mechanisms and Electron Transfer Processes in Biological Contexts
The redox behavior of quinoxaline derivatives is central to some of their biological effects, particularly for those containing N-oxide groups. The mechanism of action for quinoxaline 1,4-di-N-oxides against various pathogens and tumor cells is believed to involve a bioreduction process. frontiersin.orgunav.edu This reduction, often occurring under hypoxic conditions, can generate reactive nitrogen species or other radicals that induce oxidative stress. Furthermore, some quinoxaline derivatives have been studied for their antioxidant properties, demonstrating the ability to scavenge free radicals like H₂O₂ and DPPH. researchgate.net The electron-donating or electron-withdrawing nature of substituents on the quinoxaline ring plays a crucial role in tuning these redox properties. nih.govunav.edu
Influence of Substituents on Interaction Selectivity and Potency
The biological activity of quinoxaline compounds is highly dependent on the nature and position of substituents on the core ring structure. The 6-methoxy and 2,3-diphenyl groups of the titular compound are key determinants of its molecular interactions.
Influence of the 6-Methoxy Group: The methoxy (B1213986) group is a weak electron-donating substituent. ontosight.ai Its presence can increase the basicity of the quinoxaline ring and allow it to participate in hydrogen bonding, potentially enhancing binding affinity to biological targets. ontosight.ai
In some contexts, like for diuretic activity, a strong electron-donating group such as methoxy increases potency. mdpi.com
For certain quinazoline-based tubulin inhibitors, a 6-methoxy group was found to be more favorable for cytotoxic activity than methyl or bromo groups. acs.org
Conversely, for some antibacterial quinoxaline sulfonamides, the presence of an electron-donating methoxy group led to the least activity compared to electron-withdrawing groups. mdpi.com
In quinoxaline 1,4-di-N-oxide derivatives, electron-releasing substituents like a methoxy group have been associated with higher mutagenicity. unav.edu
Influence of the 2,3-Diphenyl Groups: The two phenyl groups at the 2 and 3 positions add significant bulk and lipophilicity to the molecule.
In the development of tubulin inhibitors, studies have shown that electron-donating groups at the 2 and 3 positions are a feature of the most active compounds. nih.gov
The steric hindrance provided by the bulky diphenyl substituents can also be a critical factor. For instance, the non-planar orientation of adjacent phenyl rings can prevent the detrimental π-π stacking that leads to aggregation-caused quenching in fluorescent molecules, a principle that highlights the significant steric profile of this arrangement. rsc.org
Studies on anti-leishmanial agents have also highlighted the importance of 2,3-diaryl substitutions on the quinoxaline scaffold for activity. asm.org
The interplay between electronic and steric effects of these substituents ultimately governs the compound's potency and selectivity for its molecular targets.
| Substituent | Position | General Effect | Observed Influence on Activity |
|---|---|---|---|
| Methoxy (-OCH3) | 6 or 7 | Electron-donating, H-bond acceptor | Increases diuretic activity mdpi.com; Favorable for some tubulin inhibitors acs.org; Decreases some antibacterial activity. mdpi.com |
| Diphenyl (-Ph)2 | 2 and 3 | Bulky, lipophilic, electron-donating | Enhances tubulin inhibition nih.gov; Important for anti-leishmanial activity. asm.org |
Advanced Applications and Research Directions
Applications in Organic Electronic and Photonic Devices
Quinoxaline (B1680401) derivatives are recognized for their high electron affinity and thermal stability, making them excellent n-type materials for organic electronics. beilstein-journals.orgsymbiosisonlinepublishing.com The 2,3-diphenylquinoxaline (B159395) (DPQ) core, in particular, offers favorable electronic properties that have been harnessed in various optoelectronic applications. chemimpex.com The introduction of a methoxy (B1213986) group can further modulate these properties, enhancing performance and enabling new functionalities.
Luminescent Solar Concentrators (LSCs) utilize fluorophores dispersed within a transparent matrix to absorb sunlight and guide the emitted fluorescence to photovoltaic cells at the edges. unisi.it The effectiveness of an LSC is highly dependent on the photophysical properties of the embedded fluorophore. Derivatives of 2,3-diphenylquinoxaline have been identified as promising candidates for this application, serving as an electron-accepting core in novel fluorophores.
Research into sensitizers for LSCs has explored the use of a 2,3-diphenyl quinoxaline moiety to create dyes with the requisite broad absorption and high quantum yield. researchgate.net The goal is to design molecules that absorb a wide range of the solar spectrum and efficiently re-emit light at a longer wavelength, minimizing reabsorption losses and maximizing light concentration. unisi.it The versatility of the quinoxaline structure allows for fine-tuning of its optoelectronic properties to meet the specific demands of LSC technology.
In organic photovoltaic (OPV) devices, materials capable of transporting both electrons and holes (bipolar or ambipolar materials) are highly desirable for improving device efficiency. d-nb.info The 2,3-diphenylquinoxaline framework has been shown to act as an effective electron-withdrawing unit in bipolar materials designed for photovoltaic applications. d-nb.info
Theoretical and experimental studies on D–A–D–A (Donor-Acceptor) type molecules incorporating a 2,3-diphenylquinoxaline unit have demonstrated their potential as bipolar materials. d-nb.info These compounds exhibit good semiconducting properties with HOMO and LUMO energy levels suitable for efficient charge injection and transport. d-nb.info The combination of good light absorption and ambipolar characteristics suggests their utility in enhancing the power conversion efficiency of organic solar cells. d-nb.inforesearchgate.net
Table 1: Theoretical Optoelectronic Properties of 2,3-Diphenylquinoxaline-based Compounds for Photovoltaic Applications
| Compound | HOMO (eV) | LUMO (eV) | Configuration | Potential Application | Source |
|---|---|---|---|---|---|
| Compound 6 | -5.60 | -3.04 | D-A-D-A | Bipolar Material | d-nb.info |
| Compound 7 | -5.83 | -3.16 | D-A-D-A | Bipolar Material | d-nb.info |
This table is based on data for related 2,3-diphenylquinoxaline derivatives investigated for their photovoltaic properties.
The quinoxaline core is a well-established building block for electron transport materials (ETMs) in OLEDs due to its electron-deficient nature and high thermal stability. beilstein-journals.orgsymbiosisonlinepublishing.com Phenyl-substituted quinoxalines, including 2,3-diphenylquinoxaline, have been successfully incorporated into multilayer OLEDs to facilitate efficient electron injection and transport from the cathode to the emissive layer, improving device brightness and efficiency. symbiosisonlinepublishing.comchemimpex.comsci-hub.st
Use as Fluorescent Probes in Biochemical and Chemical Sensing
The inherent fluorescence of the 2,3-diphenylquinoxaline scaffold makes it a valuable platform for the development of chemosensors. chemimpex.comcymitquimica.com These sensors can detect specific ions, molecules, or changes in the microenvironment through a measurable change in their fluorescence properties. researchgate.netnih.gov
Quinoxaline derivatives have been engineered to act as "switch-off" or ratiometric fluorescent sensors for various analytes, including metal ions like Hg²⁺ and anions. nih.govresearchgate.net The sensing mechanism often involves the interaction of the analyte with specific binding sites on the quinoxaline molecule, leading to quenching or a shift in the emission spectrum. nih.govresearchgate.net The introduction of a methoxy group can influence the probe's photophysical properties and its selectivity. nih.gov For example, a Y-shaped quinoxaline derivative with methoxy-phenyl units displayed aggregation-induced emission (AIE) and was successfully used for the fluorimetric detection of picric acid. researchgate.net
Table 2: Sensing Applications of Quinoxaline-Based Fluorescent Probes
| Probe Type | Analyte Detected | Sensing Mechanism | Detection Limit | Source |
|---|---|---|---|---|
| Y-shaped Quinoxaline Derivative | Picric Acid (PA) | Fluorescence Quenching | 1.37 x 10⁻⁶ M | researchgate.net |
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching | 42 ppb | nih.gov |
| 2,3-diphenylquinoxaline based macrocycle | Fluoride Ion | Deprotonation | 3.1 μM | researchgate.net |
This table highlights the capabilities of related quinoxaline derivatives as fluorescent sensors.
Development of Chemical Probes for Elucidating Biological Pathways
Beyond simple detection, fluorescent probes based on 2,3-diphenylquinoxaline are instrumental in visualizing and studying dynamic processes within living cells. chemimpex.com These chemical probes can be designed to target specific biomolecules or organelles, providing spatial and temporal information about biological pathways. chemimpex.comchemicalpapers.com
For instance, fluorescent probes have been developed to image the generation and aggregation of reactive oxygen species (ROS) like hypochlorous acid (HOCl) in living cells, offering insights into cellular stress and signaling. chemicalpapers.com Furthermore, by functionalizing the quinoxaline core to interact with specific enzymes, researchers can investigate enzyme activity and inhibition. Molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids designed as α-glucosidase inhibitors have helped to elucidate their binding modes within the enzyme's active site, contributing to the understanding of their mechanism of action. nih.gov
Role as Precursors and Intermediates in Advanced Materials and Medicinal Chemistry Research
The 6-Methoxy-2,3-diphenylquinoxaline scaffold is a valuable intermediate for the synthesis of more complex molecules with tailored properties. chemimpex.comontosight.ai Its structure can be readily modified through various chemical reactions, making it a versatile building block in both materials science and medicinal chemistry. symbiosisonlinepublishing.comnih.gov
In materials science, derivatives like 6,7-dibromo-2,3-diphenylquinoxaline serve as key intermediates in Suzuki-coupling reactions to create novel blue-light emitting materials for OLEDs. worktribe.com In medicinal chemistry, the quinoxaline core is a "privileged scaffold" found in many bioactive compounds. mdpi.com 2,3-Diphenylquinoxaline-6-carboxylic acid, a closely related derivative, is a precursor for synthesizing hybrids like diphenylquinoxaline-6-carbohydrazide, which have been investigated as potential α-glucosidase inhibitors for treating diabetes. nih.gov Similarly, 2,3-diphenylquinoxaline can be a starting point for creating sulfonamide derivatives with potential antimicrobial activity. researchgate.net The adaptability of the quinoxaline framework makes it a cornerstone for developing new therapeutic agents and advanced functional materials. chemimpex.comontosight.ai
Emerging Research Areas and Future Prospects in Quinoxaline Research
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, continues to be a focal point of intensive research due to its versatile biological activities and material science applications. The inherent chemical stability and the ease with which its structure can be modified allow for the development of a vast library of derivatives with fine-tuned properties. wisdomlib.orgrsc.orgnih.gov The future of quinoxaline research, including for specific compounds like this compound, is branching into several key areas, from advanced therapeutic agents to novel materials, driven by innovative and sustainable synthetic strategies. rsc.orgmdpi.com
One of the most promising future prospects for quinoxaline derivatives lies in the continued development of new therapeutic agents. wisdomlib.org Researchers are actively exploring their potential to combat a wide range of diseases. mdpi.com The core structure is a valuable pharmacophore, and ongoing studies aim to enhance the potency and reduce the toxicity of these compounds for drug development. wisdomlib.org
Advanced Therapeutic Applications:
The broad spectrum of biological activities exhibited by quinoxaline derivatives positions them as prime candidates for drug discovery. wisdomlib.orgontosight.ai Key research areas include:
Oncology: Quinoxaline derivatives are a significant component in the development of anticancer drugs. mdpi.compnrjournal.com Research has demonstrated their ability to act as tubulin polymerization inhibitors and target various cancer cell lines, including human colon carcinoma. mdpi.com The development of novel quinoxaline-based compounds aims to overcome multidrug resistance and reduce the severe side effects associated with conventional cancer therapies. pnrjournal.com
Infectious Diseases: The rise of drug-resistant pathogens has spurred research into new antimicrobial and antiviral agents. Quinoxaline derivatives have shown potent activity against bacteria (including Mycobacterium tuberculosis), fungi, and viruses. mdpi.comarcjournals.orgrasayanjournal.co.in Recent research has focused on their potential as inhibitors for respiratory viruses like influenza and coronaviruses, including SARS-CoV-2. nih.govrsc.org For instance, certain derivatives have been identified as promising candidates for inhibiting the main protease of SARS-CoV-2. nih.gov
Metabolic Disorders: Novel diphenylquinoxaline-6-carbohydrazide hybrids have been designed and synthesized as potent α-glucosidase inhibitors, showing promise as new agents for managing diabetes. nih.gov These compounds have exhibited good inhibitory activity, in some cases surpassing that of existing drugs like acarbose (B1664774). nih.gov
Neurodegenerative and Inflammatory Diseases: The anti-inflammatory properties of quinoxalines are well-documented. ontosight.ai Research is extending into their potential as antagonists for specific receptors in the nervous system, suggesting future applications in treating neurological disorders. pnrjournal.com
Innovations in Materials Science:
Beyond medicine, the unique electronic and photophysical properties of quinoxalines are being harnessed for advanced materials. researchgate.net
Organic Electronics: Quinoxaline derivatives are being investigated as n-type building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV) due to their high electron affinity and thermal stability. d-nb.infosymbiosisonlinepublishing.com Their structure allows for the creation of materials with good semiconducting properties and efficient charge transfer, making them suitable for use in optoelectronic devices. d-nb.infosymbiosisonlinepublishing.com Research into derivatives like 2,3-diphenylquinoxaline aims to improve power conversion efficiency in solar cells. d-nb.info
Corrosion Inhibition: The ability of quinoxaline molecules to adsorb onto metal surfaces makes them effective corrosion inhibitors for various metals and alloys in industrial settings. researchgate.net Future research is focused on developing environmentally friendly quinoxaline derivatives that align with green chemistry principles, offering sustainable solutions for corrosion management in aggressive industrial environments. researchgate.netpcbiochemres.com
Sustainable Synthetic Methodologies:
A significant trend in quinoxaline research is the move towards green chemistry. rsc.org Scientists are developing cost-effective and environmentally benign synthetic routes that offer high atom economy and better yields. rsc.org These methods include microwave-assisted techniques and neat reactions, minimizing the use of toxic metals and hazardous solvents. rsc.org
Future Outlook:
The versatility of the quinoxaline scaffold ensures its continued relevance in medicinal chemistry and materials science. wisdomlib.org Future research will likely focus on:
The design of highly selective and potent derivatives targeting specific biological pathways to develop next-generation therapeutics. pnrjournal.com
The exploration of fused quinoxaline systems to create novel materials with enhanced electronic and optical properties. rsc.org
The application of computational methods like Density Functional Theory (DFT) and molecular docking to rationally design and predict the properties of new quinoxaline compounds, accelerating the discovery process. pcbiochemres.comresearchgate.net
The extensive biological and material application profiles of quinoxaline derivatives underscore their immense potential, promising innovative treatments and technologies in the coming years. wisdomlib.org
Data on Emerging Quinoxaline Research
The following tables summarize key findings from recent studies on novel quinoxaline derivatives, highlighting their diverse applications.
Table 1: Therapeutic Applications of Quinoxaline Derivatives
| Derivative Class | Application | Key Finding | Reference |
|---|---|---|---|
| Diphenylquinoxaline-6-carbohydrazide hybrids | Anti-diabetic | Exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 110.6 ± 6.0 to >750 µM, compared to acarbose (IC50 = 750.0 ± 10.5 µM). nih.gov | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives | Antiviral (SARS-CoV-2) | Identified as potent activators of Sirt6, which is believed to suppress the virus. nih.gov | nih.gov |
| 2,3-substituted-quinoxalines | Antimicrobial | Showed significant activity against Staphylococcus aureus and Candida albicans. arcjournals.org | arcjournals.org |
Table 2: Material Science Applications of Quinoxaline Derivatives
| Derivative | Application | Key Finding | Reference |
|---|---|---|---|
| 6,7-Difluoro-2,3-diphenylquinoxaline | Corrosion Inhibitor | Showed strong chemisorption on steel surfaces with a high adsorption energy, indicating its potential as a highly effective corrosion inhibitor. pcbiochemres.com | pcbiochemres.com |
| 2,3-Diphenylquinoxaline derivatives | Organic Photovoltaics | Designed as D–A–D–A configured molecules with good semiconducting properties and light absorption in the visible spectrum, suitable for solar cells. d-nb.info | d-nb.info |
Q & A
Basic Research Question
- NMR Spectroscopy : Confirm methoxy (-OCH₃) and aromatic proton environments (¹H NMR: δ 3.8–4.0 ppm for OCH₃; ¹³C NMR for quinoxaline carbons) .
- HPLC : Assess purity (>95% recommended for reproducibility) using C18 columns and UV detection (λ = 254 nm) .
- X-ray Crystallography : Resolve crystal packing and substituent effects (e.g., methoxy vs. phenyl groups) .
How can this compound be evaluated as a corrosion inhibitor for metals in acidic media?
Advanced Research Question
- Electrochemical Methods : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl to determine inhibition efficiency (%IE). Compare with derivatives lacking methoxy groups .
- Adsorption Isotherms : Fit data to the Langmuir model to confirm monolayer adsorption on metal surfaces .
- Surface Analysis : Use SEM/EDAX to monitor inhibitor film formation and elemental composition changes post-exposure .
What are the thermal stability and storage requirements for this compound?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for quinoxalines).
- Storage : Seal in dry, amber vials at room temperature to prevent hygroscopic degradation or photochemical reactions .
How can computational modeling predict the electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze HOMO-LUMO gaps, electron density distribution, and methoxy group effects on π-conjugation .
- Molecular Dynamics (MD) : Simulate adsorption behavior on metal surfaces to correlate with experimental corrosion inhibition data .
What solvents are suitable for solubility testing, and how does substituent positioning affect solubility?
Basic Research Question
- Polar Solvents : DMSO, DMF, or THF dissolve quinoxalines effectively due to aromatic and heterocyclic interactions .
- Methoxy Group Impact : The 6-methoxy substituent enhances polarity compared to non-methoxy analogs, improving solubility in polar aprotic solvents .
Can halogenation or functional group interconversion modify the reactivity of this compound?
Advanced Research Question
- Halogenation : Substitute methoxy groups via nucleophilic aromatic substitution using 2,3-dichloroquinoxaline precursors (e.g., replace Cl with OCH₃ under basic conditions) .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions to introduce aryl groups at specific positions .
How can researchers identify and mitigate by-products during synthesis?
Advanced Research Question
- LC-MS : Detect intermediates (e.g., uncyclized diamines) and optimize reaction time/temperature to minimize side products .
- By-Product Analysis : Compare NMR shifts with known impurities (e.g., mono-condensed intermediates) .
What photophysical properties make this compound suitable for materials science applications?
Advanced Research Question
- UV-Vis Spectroscopy : Analyze absorption maxima (λₐᵦₛ ~300–400 nm) influenced by methoxy-induced electron donation .
- Luminescence Studies : Assess emission profiles for potential use in OLEDs or sensors .
How should researchers address contradictions in reported data (e.g., inhibition efficiency vs. temperature)?
Advanced Research Question
- Systematic Replication : Vary parameters (concentration, temperature) while maintaining identical electrochemical conditions .
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers .
- Cross-Validation : Use complementary techniques (e.g., weight loss + EIS) to confirm trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
